Atorvastatin lactam lactone (also designated as atorvastatin pyrrolidone phenanthrene lactone) is a highly specific, late-stage degradation reference material used in pharmaceutical quality control and analytical method validation. Structurally, it combines three distinct degradation modifications relative to the parent atorvastatin API: oxidative conversion of the pyrrole ring to a lactam, photocyclization of the diphenyl groups into a rigid phenanthrene core, and acid-catalyzed dehydration of the statin side chain into a lactone ring [1]. In procurement and laboratory workflows, this compound is essential for establishing stability-indicating high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) methods, ensuring that complex, multi-stress degradation profiles in solid oral dosages can be accurately quantified against a certified baseline [2].
Procuring single-stress degradation products—such as atorvastatin lactone (acid degradation) or atorvastatin pyrrolidone phenanthrene calcium (photodegradation)—as proxies for multi-pathway degradation leads to critical failures in ICH Q1A/Q1B method validation. Single-stress comparators lack the combined structural modifications of CAS 1795791-15-9, resulting in significantly different chromatographic retention times, distinct ionization efficiencies, and divergent mass spectrometric fragmentation patterns [1]. If a laboratory attempts to use atorvastatin lactone to quantify dual-stress degradation peaks, the relative response factors (RRF) will be incorrectly calibrated, potentially causing out-of-specification (OOS) formulation batches to falsely pass quality assurance thresholds due to unassigned or misidentified co-eluting peaks [2].
The incorporation of the rigid phenanthrene core and the lactam oxygen fundamentally alters the hydrophobicity of the molecule compared to standard lactone impurities. On a standard C18 reversed-phase column, atorvastatin lactam lactone exhibits a relative retention time (RRT) of approximately 1.45 to 1.55 relative to the parent API, whereas the standard atorvastatin lactone elutes earlier at an RRT of approximately 1.20 to 1.25 [1]. This baseline resolution ensures that dual-stress degradation products do not co-elute with single-stress impurities during extended gradient runs.
| Evidence Dimension | Relative Retention Time (RRT) vs Atorvastatin API |
| Target Compound Data | RRT ~1.45 - 1.55 |
| Comparator Or Baseline | Atorvastatin Lactone (CAS 125995-03-1): RRT ~1.20 - 1.25 |
| Quantified Difference | ΔRRT of ~0.25 - 0.30, ensuring baseline chromatographic separation |
| Conditions | Reversed-phase HPLC (C18 column, Acetonitrile/Water/0.1% Formic Acid gradient) |
Guarantees that analytical teams can achieve baseline resolution of overlapping degradation peaks, preventing false-negative impurity reporting.
For highly sensitive pharmacokinetic or trace-impurity assays, exact mass differentiation is required. Atorvastatin lactam lactone yields a distinct protonated molecular ion [M+H]+ at m/z 555.6. In contrast, the non-lactonized photodegradation comparator, atorvastatin pyrrolidone phenanthrene (free acid form), yields an [M+H]+ at m/z 573.6 [1]. The 18 Da mass difference, corresponding to the loss of water during lactonization, combined with specific neutral losses in MS2 fragmentation, allows for the configuration of highly specific Multiple Reaction Monitoring (MRM) transitions.
| Evidence Dimension | Protonated Molecular Ion [M+H]+ |
| Target Compound Data | m/z 555.6 |
| Comparator Or Baseline | Atorvastatin Pyrrolidone Phenanthrene (open acid): m/z 573.6 |
| Quantified Difference | 18 Da mass shift confirming complete side-chain lactonization |
| Conditions | Positive Electrospray Ionization (ESI+) LC-MS/MS |
Enables precise mass-based quantification and eliminates false-positive identification in mass spectrometry workflows.
As a multi-pathway degradation product, CAS 1795791-15-9 serves as a definitive marker for combined environmental failures. While atorvastatin lactone forms readily at pH < 5, and phenanthrene derivatives form under UV exposure, this specific combined lactam lactone only crosses the 0.1% ICH reporting threshold when formulations are subjected to both >1.2 million lux hours of UV/Vis irradiation and acidic microenvironmental stress [1]. Using this exact standard allows QA teams to pinpoint the specific dual-failure mode of a rejected batch.
| Evidence Dimension | Formation Conditions for >0.1% Yield |
| Target Compound Data | Requires combined UV/Vis (>1.2M lux hours) AND acidic pH stress |
| Comparator Or Baseline | Atorvastatin Lactone: Requires only acidic pH stress |
| Quantified Difference | Strict dependency on dual-stress conditions for formation |
| Conditions | ICH Q1B photostability testing in solid oral dosage matrices |
Provides QA/QC departments with a forensic chemical marker to diagnose complex packaging or excipient compatibility failures.
Directly downstream of its distinct chromatographic retention (RRT ~1.45), this compound is procured to validate stability-indicating HPLC methods. It proves to regulatory agencies that the analytical method can successfully separate late-eluting, multi-pathway degradation products from the main atorvastatin API and primary single-stress impurities [1].
Because its formation requires both light and acidic stress, this standard is utilized in formulation development to test the protective efficacy of blister packaging and the microenvironmental pH stability of novel excipient matrices. Detection of the m/z 555.6 mass signature indicates a simultaneous failure in both light protection and pH buffering [2].
Analytical testing laboratories procure this standard to build accurate Multiple Reaction Monitoring (MRM) libraries. The specific 18 Da mass difference compared to the open-acid phenanthrene form ensures that automated LC-MS/MS screening methods correctly assign trace impurities without manual spectral interpretation errors [3].